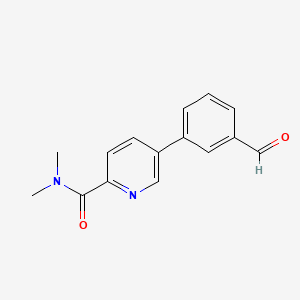![molecular formula C14H20ClFN2O B14039484 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an oxa-diazaspiro undecane core
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic synthesis. One common method includes the reaction of a fluorophenyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:
2-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid: This compound has a similar core structure but includes a carboxylic acid group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound features a different set of functional groups and is used in different applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for various applications.
Properties
Molecular Formula |
C14H20ClFN2O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-3-1-2-4-13(12)17-9-14(10-18-11-17)5-7-16-8-6-14;/h1-4,16H,5-11H2;1H |
InChI Key |
KOXSLMMLFGEOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(COC2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
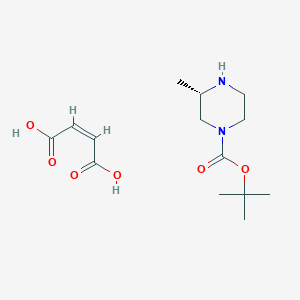
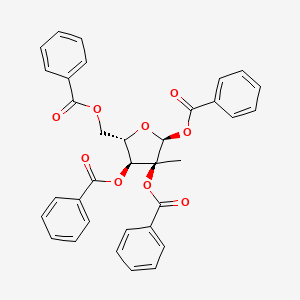
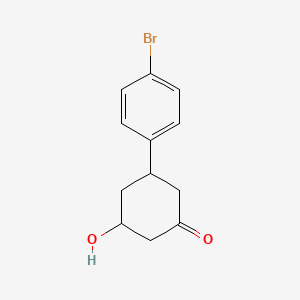
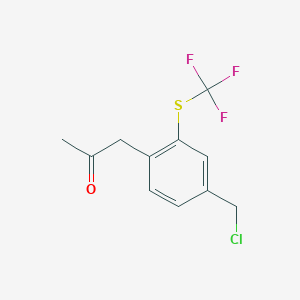
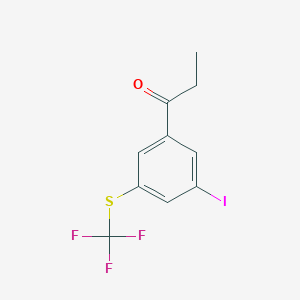

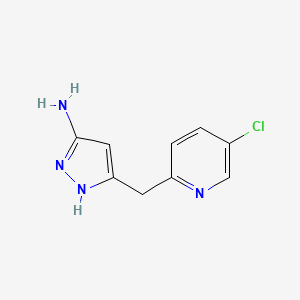
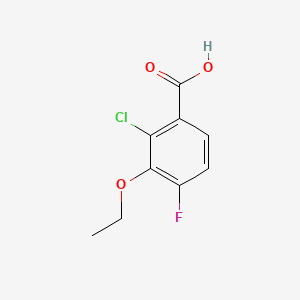
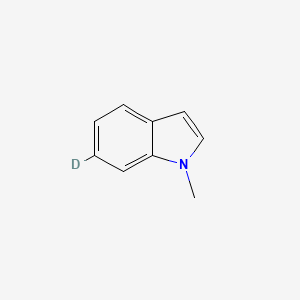
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

